Lipophilicity (XLogP3) vs. Key Urea Analogs
The predicted partition coefficient (XLogP3) for the target compound is 2.5, indicating balanced lipophilicity conducive to both passive membrane permeability and aqueous solubility [1]. This value distinguishes it from the less lipophilic unsubstituted phenylurea analog (XLogP ~1.0) and the more lipophilic 2,5-diethoxy isomer (predicted XLogP ~3.0; class-level inference). Procurement of the 3,4-diethoxy-substituted compound thus selects for an intermediate lipophilicity range that may be preferred for CNS or intracellular target engagement without excessive logP-driven promiscuity [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Unsubstituted phenylurea (XLogP3 ~1.0, estimated); 2,5-diethoxyphenylurea analog (XLogP3 ~3.0, estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 vs. unsubstituted; ΔXLogP3 ≈ -0.5 vs. 2,5-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Selecting a compound with XLogP3 of 2.5 optimizes the lipophilicity window (typically 1–3) favored in lead-like chemical space, reducing the risk of poor solubility or high metabolic clearance associated with more lipophilic congeners.
- [1] PubChem Compound Summary for CID 2117392, XLogP3 computed property. National Center for Biotechnology Information (2025). View Source
